2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate
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Overview
Description
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is a complex organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.372 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrobenzoate ester functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate typically involves the reaction of 7,7-dimethylbicyclo(3.1.1)hept-2-ene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Conversion to nitrobenzoic acid derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitrobenzoates.
Scientific Research Applications
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- cis-Chrysanthenyl acetate
- trans-Chrysanthenyl acetate
Uniqueness
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate stands out due to its unique combination of a bicyclic structure and a nitrobenzoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
79552-27-5 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H21NO4/c1-18(2)14-6-3-12(16(18)11-14)9-10-23-17(20)13-4-7-15(8-5-13)19(21)22/h3-5,7-8,14,16H,6,9-11H2,1-2H3 |
InChI Key |
FSPIEEQLCZPVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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